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The quantitative data below comes from early phase I clinical trials, which establish initial safety and dosing
parameters. The recommended Phase II dose from these studies was 150 mg/m? administered as a 1-hour

intravenous infusion every 3 weeks [1].

Table 1: Key Parameters from Phase I Trials of Piroxantrone

Parameter Value Context

Recommended 150 mg/m? Given as a 1-hour IV infusion every 3 weeks

Phase Il Dose [1].

Maximum Tolerated 190 mg/m2 Dose-limiting toxicity was myelosuppression

Dose (MTD) (leukopenia) [1].

Plasma Clearance 720 + 210 ml/min/m2 [1] / Rapid clearance from the bloodstream. Values
840 £ 230 ml/min/m2 [2] from two different studies.

Elimination Half-life 18.7 £ 36.5 min [1] / 82 £ 92 Biexponential elimination. The large standard
(t1/2 beta) min [2] deviation indicates significant variability
between patients.

Area Under Curve 435 pmol-min/liter [1] Total drug exposure at the maximum tolerated
(AUC) at MTD dose.
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Parameter Value Context

Dose-Limiting Myelosuppression The primary serious side effect that prevents

Toxicity (DLT) (Leukopenia) [1] dose escalation.

Other Toxicities Nausea, vomiting, alopecia, Non-hematological toxicities were reported as
mucositis, phlebitis [1] minimal.

Technical Guide & FAQs for Researchers

Based on the search results, here are answers to common technical questions.
Frequently Asked Questions

e Q1: What is the clinical development status of piroxantrone?

o A1l: The available scientific literature indicates that piroxantrone (NSC 349174) underwent
Phase | clinical evaluation in the early 1990s [1] [2]. No recent data on its further development,
approval, or current clinical use was found in the search results. It is considered an
investigational agent from a historical context.

¢ Q2: What is the proposed method for dose optimization in modern oncology trials?

o A2: While not specific to piroxantrone, recent literature discusses dose optimization trials.
These trials aim to compare an approved dose with a reduced dose to maintain efficacy while
improving tolerability and quality of life [3]. The "margin of practical non-inferiority" is a modern
statistical framework that incorporates efficacy, toxicity, pharmacokinetic data, and quality of life
to justify smaller sample sizes for these studies [3].

¢ Q3: How can computational tools aid in drug target identification and dosing strategy?

o A3: Advanced computational methods can help identify key disease drivers and optimal drug
targets. For example, Al tools like PDGrapher use graph neural networks to map complex
relationships between genes, proteins, and signaling pathways. They can simulate which
cellular targets, when inhibited, would reverse a diseased state to a healthy one, thereby
helping to identify the best single or combination drug targets [4]. Other open-source algorithms

like Pathway2Targets integrate signaling pathway data to prioritize biologically relevant targets
for a given disease condition [5].
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Experimental Workflow Visualization

The diagram below outlines the high-level workflow from the early clinical development of pirexantrone,

(Phase | Trial StarD

Drug Administration
1-hour IV Infusion

based on the phase I trial data.

Informs Informs

Click to download full resolution via product page

The early clinical data for piroxantrone provides a foundational pharmacokinetic and safety profile. For any
modern research or development, I strongly recommend consulting current scientific databases and clinical

trial registries for the latest information.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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piroxantrone-dosing-interval]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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